molecular formula C12H10N4OS2 B2719906 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one CAS No. 841221-93-0

2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one

Cat. No.: B2719906
CAS No.: 841221-93-0
M. Wt: 290.36
InChI Key: GDOLLYSFGXKYPY-UHFFFAOYSA-N
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Description

The compound 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted at the 2-position with a thioether-linked 5-methyl-1,3,4-thiadiazole moiety. This hybrid structure combines the bioactivity profiles of quinazolinones (known for kinase inhibition and antimicrobial properties) and 1,3,4-thiadiazoles (associated with antifungal, anticancer, and enzyme-inhibitory effects) .

  • Stepwise functionalization: Thiadiazole-thioether linkages are typically introduced via nucleophilic substitution or click chemistry .
  • Catalytic methods: Copper-based catalysts (e.g., Cu@Py-Oxa@SPION) are employed for efficient heterocyclic coupling, yielding high-purity products .

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS2/c1-7-15-16-12(19-7)18-6-10-13-9-5-3-2-4-8(9)11(17)14-10/h2-5H,6H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOLLYSFGXKYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride.

    Attachment of the Thiadiazole to Quinazolinone: The thiadiazole derivative is then reacted with a quinazolinone precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the quinazolinone ring.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance, a study evaluated derivatives of quinazoline with thiadiazole substituents against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)Comparison to Standard
4bStaphylococcus aureus20Ciprofloxacin: 23
4cEscherichia coli21Ciprofloxacin: 26
4fPseudomonas aeruginosa25Ciprofloxacin: 34

These results indicate that certain derivatives of the compound are comparable to established antibiotics, suggesting potential for development into new antimicrobial agents .

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been explored. A study focused on substituted quinazolines with thiadiazole fragments reported cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of specific kinases involved in cancer proliferation.

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-7 (Breast)15Doxorubicin: 10
HeLa (Cervical)12Cisplatin: 8

These findings suggest that the incorporation of thiadiazole into quinazoline structures enhances anticancer activity .

Anti-inflammatory Activity

In silico studies have indicated that compounds similar to 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one may act as inhibitors of lipoxygenase enzymes, which are involved in inflammatory processes. Molecular docking studies have shown promising binding affinities, suggesting that these compounds could be developed as anti-inflammatory agents.

Case Studies and Research Findings

  • Synthesis and Evaluation : A comprehensive study synthesized various derivatives of thiadiazole-linked quinazolines and evaluated their biological activities. The synthesized compounds were characterized using spectroscopic techniques, confirming their structures and purity.
  • Clinical Relevance : The antimicrobial activity against resistant strains highlights the potential clinical applications of these compounds in treating infections caused by multi-drug-resistant bacteria.
  • Future Directions : Ongoing research aims to optimize these compounds further through structural modifications to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Quinazolinone Derivatives with Thiadiazole Substituents

The target compound shares structural homology with 7-substituted quinazolin-4(3H)-ones (e.g., 4e–4h in ), which bear imidazo[4,5-b]pyridine or halogen/methyl/bromo groups at the 7-position. Key distinctions include:

Compound Substituent(s) Key Structural Features Yield (%) Biological Relevance Reference
Target Compound 5-Methyl-1,3,4-thiadiazole-thiomethyl Thiadiazole-thioether linker N/A Potential kinase/ENPP1 inhibition
4e (7-Fluoro variant) Fluoro at C7, imidazo-pyridine Enhanced electronic effects 68 ENPP1 inhibition studies
4f (7-Chloro variant) Chloro at C7, imidazo-pyridine Increased lipophilicity 53 Improved metabolic stability

Key Findings :

  • Substitution at C7 (fluoro, chloro, methyl, bromo) modulates electronic properties and binding interactions, critical for enzyme inhibition (e.g., ENPP1) .
  • The thiadiazole-thiomethyl group in the target compound may enhance membrane permeability compared to bulkier imidazo-pyridine substituents .

Thiadiazole Derivatives with Heterocyclic Cores

Analogous 1,3,4-thiadiazole hybrids include:

Compound (Reference) Core Structure Functional Groups Yield (%) Applications
5-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione () 1,2,4-Triazole Thiadiazole-thioether, phenyl 60.72 Antimicrobial/antioxidant activity
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile () Pyrazole Thiadiazole-thioacetyl, nitrile 60.72 Not specified

Key Findings :

  • Thioether/acetyl linkers improve solubility but may reduce metabolic stability compared to direct C–S bonding in the target compound .

Triazole-Quinazolinone Hybrids

Compounds like 3-alkyl-2-((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one () highlight the impact of triazole incorporation:

Feature Target Compound Triazole Hybrid ()
Synthetic Method Likely nucleophilic substitution Cu@Py-Oxa@SPION-catalyzed click reaction
Yield N/A 77–86%
Catalyst Reusability Not reported 7 cycles without loss of activity
Bioactivity Theoretical kinase inhibition Unspecified, but triazoles enhance drug-likeness

Key Findings :

  • Click chemistry enables efficient triazole-quinazolinone synthesis, though thiadiazole-thioether analogs may require harsher conditions .
  • The target compound’s thiadiazole moiety could confer distinct redox properties compared to triazoles .

Biological Activity

The compound 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, supported by case studies and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process. The initial step includes the formation of the thiadiazole moiety, which can be synthesized from 2-mercapto-5-methyl-1,3,4-thiadiazole through alkylation reactions. Subsequent reactions lead to the formation of the quinazolinone structure.

Key Steps in Synthesis:

  • Thiadiazole Formation : The reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with an appropriate alkylating agent.
  • Quinazolinone Synthesis : The incorporation of the thiadiazole moiety into a quinazolinone framework through condensation reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and quinazolinone moieties exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that similar thiadiazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Several studies have reported the anticancer effects of quinazolinone derivatives:

  • Compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro. For example, derivatives targeting specific cancer cell lines exhibited IC50 values in the micromolar range .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy. The compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of quinazolinone derivatives. The compound demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings Summary Table

PropertyFinding
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria
Cytotoxicity Significant against MCF7 and HeLa cell lines
Mechanism Induction of apoptosis and cell cycle arrest

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)quinazolin-4(3H)-one, and how do reaction conditions affect yield?

  • Methodology : The compound is typically synthesized via condensation reactions. For example, α-{(4-oxoquinazolin-2-yl)thio}aceto]thiosemicarbazide is treated with concentrated sulfuric acid at 0°C, followed by neutralization with NH₄OH to yield the product (80% yield, m.p. 320–321°C) . Alternative routes involve cyclization with phosphorus pentasulfide in xylene or refluxing with hydroxylamine hydrochloride in methanol . Key factors include temperature control (e.g., 70–80°C in PEG-400 media for analogous compounds) and catalyst selection (e.g., bleaching earth clay for heterocyclic coupling) .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodology : Characterization relies on spectral techniques:

  • IR : Peaks at ~1661 cm⁻¹ (C=O stretch), ~1347 cm⁻¹ (C-N stretch), and ~700 cm⁻¹ (C-S stretch) confirm core functional groups .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) are diagnostic. For example, the thiadiazole methyl group appears as a singlet at δ 2.7 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 390.52 for related derivatives) validate the molecular formula .

Q. What are the primary biological activities reported for this compound?

  • Methodology : The compound and its analogs exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ values comparable to donepezil) , antitumor activity via interaction with DNA/protein targets , and potential anticonvulsant properties . Assays include:

  • In vitro AChE inhibition using Ellman’s method .
  • Antitumor screening via MTT assays on cancer cell lines .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity?

  • Methodology : SAR studies reveal that:

  • Thiadiazole substitution : Replacing the 5-methyl group with phenylamino (e.g., compound 5d) improves AChE inhibition by 40% .
  • Quinazolinone core : Introducing electron-withdrawing groups (e.g., Cl at position 6) enhances antitumor activity .
  • Linker optimization : Replacing the thioether bridge with a sulfonamide group improves solubility and bioavailability .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodology : Discrepancies may arise from assay conditions (e.g., enzyme source, incubation time). To address this:

  • Standardize protocols (e.g., use recombinant human AChE for consistency) .
  • Validate results with orthogonal assays (e.g., molecular docking to confirm binding modes) .
  • Compare IC₅₀ values normalized to reference drugs (e.g., donepezil for AChE studies) .

Q. What computational strategies are used to predict binding mechanisms?

  • Methodology : Molecular docking (AutoDock/Vina) and MD simulations identify interactions with targets like AChE or DNA topoisomerase II. Key findings include:

  • Hydrogen bonding between the quinazolinone carbonyl and AChE’s catalytic triad (Ser203, His447) .
  • π-π stacking of the thiadiazole ring with DNA base pairs .
  • Free energy calculations (MM-PBSA) quantify binding affinities .

Q. How to optimize experimental design for SAR studies?

  • Methodology :

  • Library design : Use diversity-oriented synthesis to introduce substituents at positions 2 (thiadiazole) and 3 (quinazolinone) .
  • High-throughput screening : Prioritize compounds with >50% inhibition at 10 μM in primary assays .
  • ADMET profiling : Assess logP (target <5), aqueous solubility (>50 μM), and CYP450 inhibition to exclude promiscuous binders .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

  • Methodology :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve impurities (<0.5% area).
  • Elemental analysis : Validate C, H, N, S content (deviation <0.4% from theoretical) .
  • TLC : Monitor reactions using silica gel 60 F₂₅₄ plates (hexane:EtOAc = 3:1) .

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